

A Comprehensive Toxicological Profile of Sodium Chlorate Across Biological Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;chlorate

Cat. No.: B7821714

[Get Quote](#)

Abstract

Sodium chlorate (NaClO_3) is an inorganic salt widely utilized as a non-selective herbicide and as a bleaching agent in the pulp and paper industry.^[1] Its broad-spectrum phytotoxicity makes it effective for total vegetation control on non-crop lands.^[2] However, its potent oxidizing properties raise significant toxicological concerns for non-target organisms, including mammals, aquatic life, and soil microbes. In mammals, acute exposure is primarily associated with oxidative stress on erythrocytes, leading to methemoglobinemia and potential renal failure, while chronic exposure can disrupt thyroid function.^{[3][4]} Ecotoxicological studies reveal a wide range of sensitivities among different species, with certain aquatic plants showing high susceptibility. This technical guide provides an in-depth review of the toxicological effects of sodium chlorate across various biological systems. It summarizes key quantitative toxicity data, details significant experimental protocols, and visualizes the primary mechanisms of action to support researchers, scientists, and drug development professionals in understanding its toxicological profile.

Mammalian Toxicology

The toxicological effects of sodium chlorate in mammals are distinctly characterized by the exposure duration. Acute toxicity is dominated by its oxidative effects on blood, whereas chronic toxicity primarily involves the endocrine system, specifically the thyroid gland.

Acute Toxicity and Methemoglobinemia

The primary mechanism of acute sodium chlorate toxicity is the induction of methemoglobinemia.^[3] As a strong oxidizing agent, sodium chlorate converts hemoglobin (Fe^{2+}) in red blood cells to methemoglobin (Fe^{3+}), which is incapable of transporting oxygen. This process can lead to cyanosis, and in severe cases, hemolysis (destruction of red blood cells) and subsequent acute kidney injury.^{[4][5]} Humans are more susceptible to methemoglobin formation than rodent species.^[3] A fatal oral dose in adults is estimated to be between 5 and 30 grams.^[6]

Table 1: Acute Toxicity of Sodium Chlorate in Mammalian Species

Species	Route	Parameter	Value	Reference(s)
Rat	Oral	LD50	1200 - 7000 mg/kg	[6][7][8]
Rat	Dermal	LD50	>500 mg/kg (24 hr)	[6][8]
Rat	Inhalation	LC50	>28,000 mg/m ³ (1 hr)	[7]
Mouse	Oral	LD50	3600 - 8350 mg/kg	[6][7]
Mouse	Intraperitoneal	LD50	596 mg/kg	[6]
Rabbit	Oral	LD50	7200 mg/kg	[6][7]
Rabbit	Dermal	LD50	>2000 mg/kg	[3]
Dog	Oral	LD _{lo}	700 mg/kg	[6]
Cat	Oral	LD _{lo}	1350 mg/kg	[6]
Human	Oral	Fatal Dose	5 - 10 g (adult)	[3][6][8]
Human	Oral	Fatal Dose	2 g (child)	[3][6][8]

Chronic Toxicity and Thyroid Disruption

Chronic exposure to sodium chlorate can lead to thyroid toxicity. The chlorate ion competitively inhibits iodide uptake by the thyroid follicular cells, a critical step in the synthesis of thyroid

hormones (T3 and T4).[3] This disruption leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[3][9] Prolonged TSH stimulation can cause thyroid follicular cell hypertrophy (enlargement) and hyperplasia (increased number), which has been observed in long-term rodent studies.[10][11] In male and female rats, chronic exposure has been linked to an increased incidence of thyroid gland neoplasms.[10] This mechanism is considered non-mutagenic.[11]

Table 2: Chronic Toxicity of Sodium Chlorate in Mammalian Species

Species	Study Duration	Parameter	Value	Effects Observed / Basis	Reference(s)
Rat	90-day	NOAEL	30 mg/kg/day (Male)	Based on colloid depletion in the thyroid	[9]
Rat	90-day	NOAEL	43 mg/kg/day (Female)	Based on colloid depletion in the thyroid	[9]
Rat	2-year	-	75 mg/kg/day	Increased incidence of follicular cell adenoma/carcinoma	[9]
Mouse	2-year	-	95 mg/kg/day	Increased incidence of thyroid, ovarian, and pancreatic tumors	[9]
Dog	90-day	NOAEL	360 mg/kg/day	Highest dose tested	[3]

Genotoxicity and Reproductive Effects

Sodium chlorate has been evaluated in a battery of genotoxicity tests and was found to be negative in most bacterial gene mutation assays and several cytogenetics tests.[\[11\]](#) It is not considered to be genotoxic.[\[3\]](#) In a two-generation study in rats, no evidence of reproductive or developmental toxicity was observed at doses up to 500 mg/kg/day.[\[3\]](#) Similarly, developmental toxicity studies in rats and rabbits showed no fetal effects at maximum treatment levels.[\[9\]](#)

Ecotoxicology

The environmental impact of sodium chlorate varies significantly among different types of organisms. It is generally considered non-toxic to bees but poses risks to various aquatic and terrestrial species.[\[6\]](#)[\[8\]](#)

Aquatic Toxicity

Sodium chlorate is considered practically non-toxic to most freshwater fish and invertebrates, with LC50 and EC50 values often exceeding 1000 mg/L.[\[3\]](#)[\[12\]](#) However, some species are exceptionally sensitive. Marine macro brown algae, for example, have shown adverse long-term effects at concentrations as low as 0.015 mg/L.[\[13\]](#) The reduction of chlorate to the more toxic chlorite ion is a concern, particularly for aquatic invertebrates.[\[14\]](#)

Table 3: Acute and Chronic Toxicity of Sodium Chlorate in Aquatic Organisms

Species	Parameter	Value	Duration	Reference(s)
Various Fish	LC50	>1000 mg/L	96 hr	[12][15]
Oncorhynchus mykiss (Rainbow Trout)	LC50	1750 mg/L	96 hr	[16]
Daphnia magna (Water Flea)	EC50	>1000 mg/L	48 hr	[3][12]
Selenastrum capricornutum (Green Algae)	ErC50	129 mg/L	72 hr	[3]
Lemna minor (Duckweed)	NOEC (Chronic)	10 mg/L	-	[3]
Brown Algae (Fucus sp.)	Long-term effects	0.015 mg/L	-	[13]

Terrestrial Ecotoxicity

Sodium chlorate is considered non-toxic to bees.[6][8] Long-term exposure in birds has been linked to reduced egg production and fertility.[6][8] In soil, sodium chlorate can persist for 6 months to 5 years, depending on environmental conditions such as moisture, temperature, and organic matter content.[6][11] Its toxicity in soil is reduced by high nitrate content and alkaline conditions.[6]

Table 4: Toxicity of Sodium Chlorate in Terrestrial Non-Mammalian Organisms

Species	Parameter	Value	Reference(s)
Apis mellifera (Honey Bee)	Oral LD50	>75 µg/bee	[3]
Colinus virginianus (Bobwhite Quail)	NOEC (135-day)	300 ppm (31.6 mg/kg/day)	[3]
Earthworms (Oligochaeta)	LC50 (14-day)	>750 mg/kg soil	[3]

Phytotoxicity (Herbicidal Action)

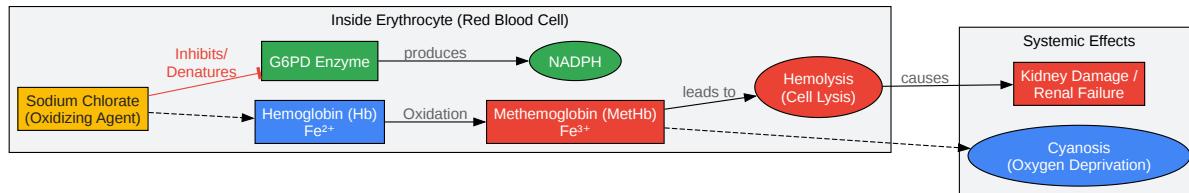
Sodium chlorate is a non-selective, contact herbicide that is phytotoxic to all green plant parts. [2][8] It is absorbed through both the roots and leaves and is translocated downward through the plant's xylem, as it kills the phloem tissue.[6][11] The mechanism of action involves the enzymatic reduction of the chlorate ion to toxic intermediates, such as chlorite, which then inhibits photosynthesis and other metabolic processes, leading to plant death.[1][17]

Key Experimental Protocols

NTP 2-Year Carcinogenesis Bioassay in Rodents

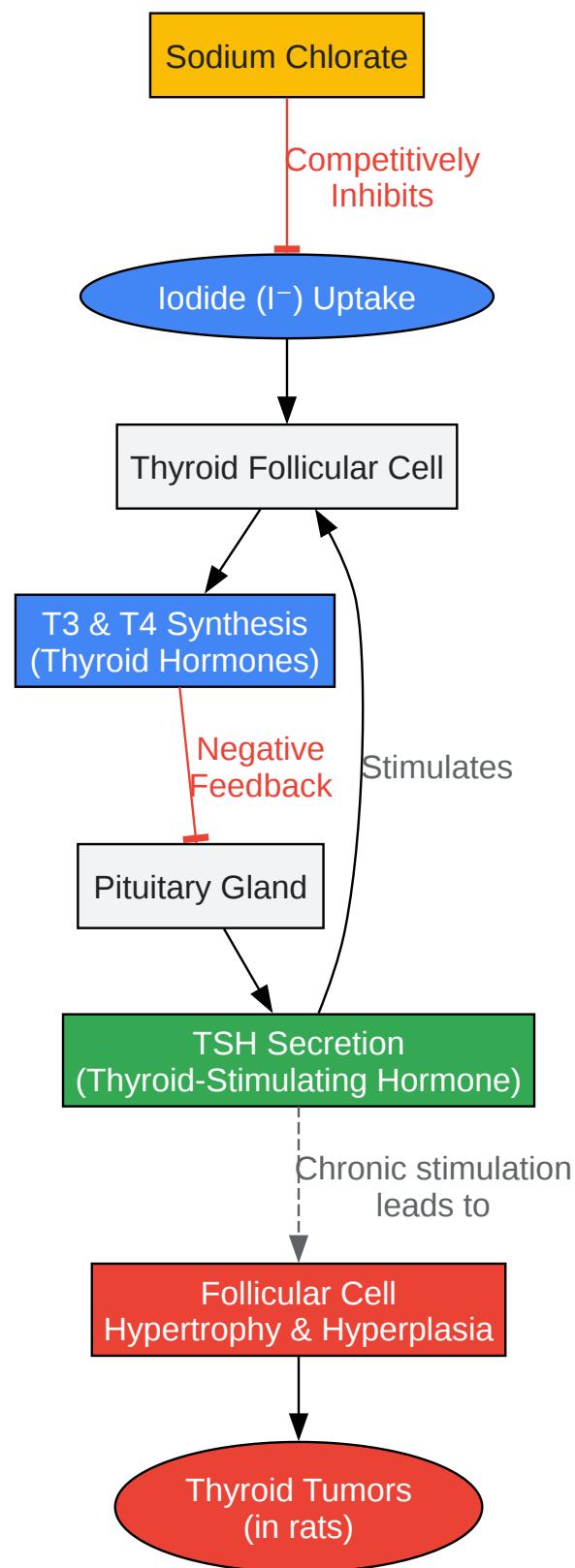
- Objective: To evaluate the toxic and carcinogenic potential of sodium chlorate following long-term exposure.[10]
- Test Species: F344/N rats and B6C3F1 mice, with groups of male and female animals.[10]
- Administration: Sodium chlorate was administered in the drinking water for a duration of two years.[10]
- Dosage Levels:
 - Rats: Control (0 mg/L), 125 mg/L, 1,000 mg/L, and 2,000 mg/L.[10]
 - Mice: Control (0 mg/L), 500 mg/L, 1,000 mg/L, and 2,000 mg/L.[10]
- Protocol: Animals were monitored for clinical signs of toxicity and body weight changes throughout the study. At the end of the two-year period, a complete necropsy was performed,

and tissues from over 40 sites were collected for histopathological examination to identify neoplastic (cancerous) and non-neoplastic lesions.[10]

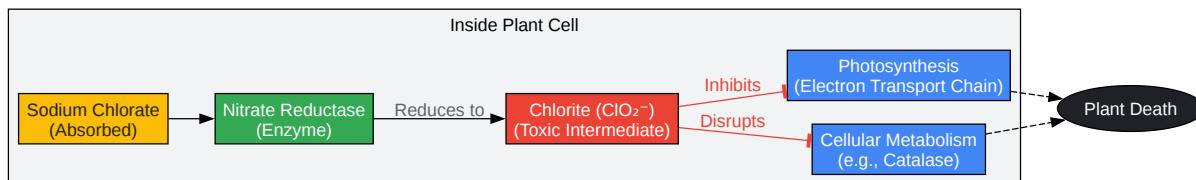

- Key Findings: The study concluded that sodium chlorate caused thyroid gland neoplasms in male and female rats.[10]

Subchronic 90-Day Drinking Water Study in Rats

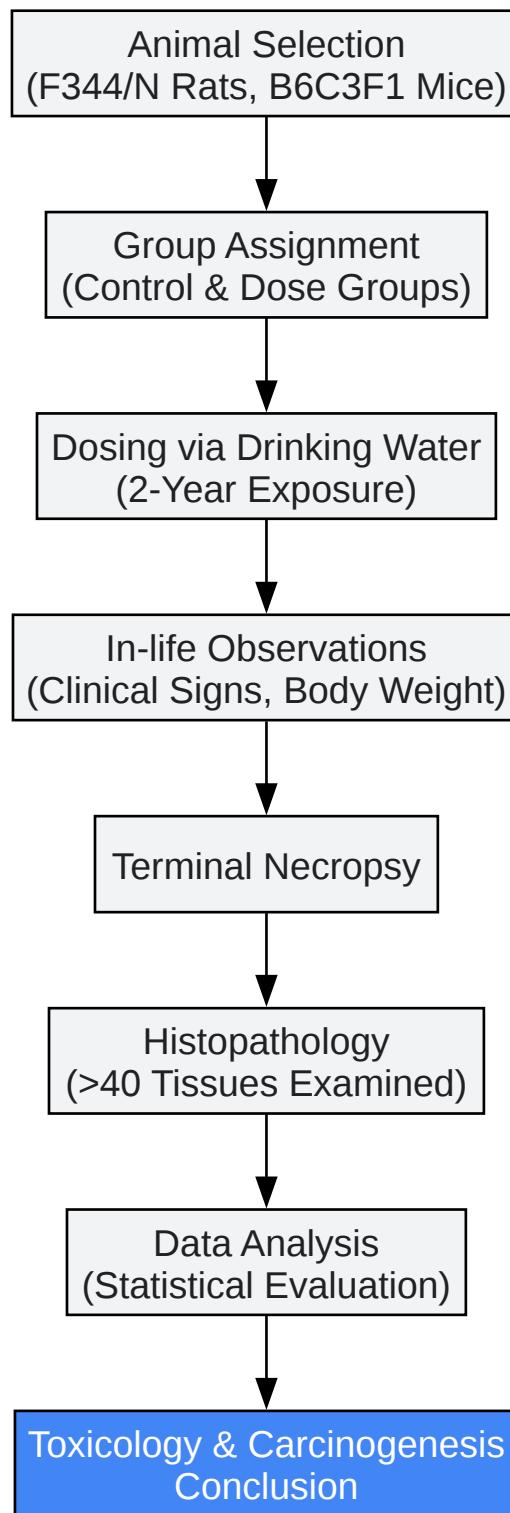
- Objective: To determine the no-observed-adverse-effect level (NOAEL) and characterize target organ toxicity from subchronic exposure.[18]
- Test Species: Male and female Sprague-Dawley rats.[18]
- Administration: Sodium chlorate was administered in drinking water for 90 days.[18]
- Dosage Levels: Control (0 mM), 3.0 mM, 12.0 mM, and 48.0 mM.[18]
- Protocol: Throughout the study, water consumption, body weight, and clinical signs were recorded. At termination, blood samples were collected for hematological analysis. A necropsy was performed, and organ weights were measured. Key tissues, including the pituitary and thyroid glands, were examined histologically.[18]
- Key Findings: The study identified pituitary gland vacuolization and thyroid gland colloid depletion as prominent effects in the mid and high-dose groups. A NOAEL was established based on these findings.[18]


Mechanistic Pathways and Visualizations

The following diagrams illustrate the key toxicological pathways of sodium chlorate.


[Click to download full resolution via product page](#)

Caption: Mechanism of sodium chlorate-induced methemoglobinemia and hemolysis.


[Click to download full resolution via product page](#)

Caption: Pathway of chronic sodium chlorate toxicity on the thyroid gland.

[Click to download full resolution via product page](#)

Caption: Mechanism of phytotoxicity for sodium chlorate as a herbicide.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an NTP 2-year bioassay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkema.com [arkema.com]
- 2. Sodium chlorate - Wikipedia [en.wikipedia.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Chlorate poisoning: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. EXTOXNET PIP - SODIUM CHLORATE [extoxnet.orst.edu]
- 7. jcicchem.com [jcicchem.com]
- 8. ams.usda.gov [ams.usda.gov]
- 9. pesticidereform.org [pesticidereform.org]
- 10. Toxicology and carcinogenesis studies of sodium chlorate (Cas No. 7775-09-9) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemtradelogistics.com [chemtradelogistics.com]
- 13. The ecotoxicity of chlorate to aquatic organisms: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Sodium Chlorate Across Biological Systems]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7821714#toxicological-studies-of-sodium-chlorate-on-various-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com